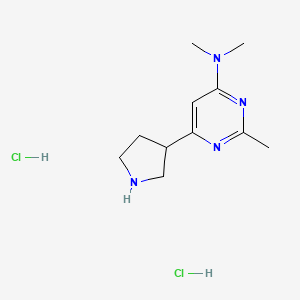
Dimethyl-(2-methyl-6-pyrrolidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride
Descripción general
Descripción
Dimethyl-(2-methyl-6-pyrrolidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride (DMPA-DHC) is a synthetic compound that has been used for a variety of scientific research applications. DMPA-DHC has been studied for its potential to interact with various biological molecules and its ability to regulate physiological processes. DMPA-DHC is a versatile compound that has been used in a variety of laboratory experiments, medical applications, and research studies.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Synthesis of Pyrimidine Linked Heterocyclics : Pyrimidine derivatives, such as dimethyl-(2-methyl-6-pyrrolidin-3-yl-pyrimidin-4-yl)-amine, have been synthesized and studied for their insecticidal and antibacterial potential. These compounds have shown effectiveness against specific insects and microorganisms (Deohate & Palaspagar, 2020).
Multicomponent Synthesis for Pyridine-Pyrimidines : Novel synthesis methods have been developed for pyridine-pyrimidines, which are related to pyrimidine derivatives, using triazine diphosphonium hydrogen sulfate ionic liquid. These compounds demonstrate potential for various applications due to their efficient synthesis and reusability (Rahmani et al., 2018).
Preparation of Antibiotics : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a related compound, is a key intermediate in the preparation of specific antibiotics, highlighting the importance of pyrimidine derivatives in pharmaceutical research (Fleck et al., 2003).
Stable Betainic Pyrimidinaminides Synthesis : Research into the synthesis and characterization of pyrimidinaminides, which are closely related to pyrimidine derivatives, has shown potential in developing new compounds with unique properties (Schmidt, 2002).
Antimicrobial and Antitubercular Activities : Some new pyrimidine-azitidinone analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities, demonstrating the medicinal applications of these compounds (Chandrashekaraiah et al., 2014).
Insecticidal and Fungicidal Activities : Certain pyrimidine derivatives have shown moderate to weak fungicidal and insecticidal activities, suggesting their potential use in pest control (Chen & Shi, 2008).
Plant Growth Stimulation : Pyrimidine derivatives have demonstrated a pronounced effect in stimulating plant growth, which could have significant implications in agriculture (Pivazyan et al., 2019).
Antifungal Effects : Research has shown that certain pyrimidine derivatives have significant antifungal effects against specific types of fungi, indicating their potential in antifungal treatments (Jafar et al., 2017).
Propiedades
IUPAC Name |
N,N,2-trimethyl-6-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-8-13-10(9-4-5-12-7-9)6-11(14-8)15(2)3;;/h6,9,12H,4-5,7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAVIWAZPJEZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




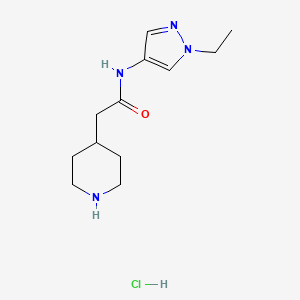



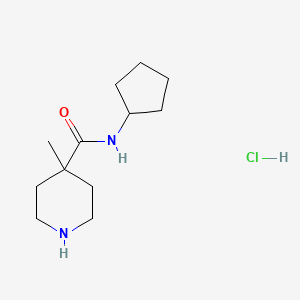
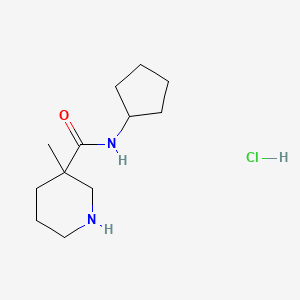
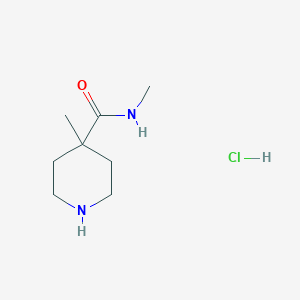



![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride](/img/structure/B1402513.png)

![1-Methyl-[2,4']bipiperidinyl dihydrochloride](/img/structure/B1402515.png)